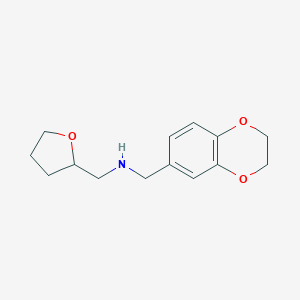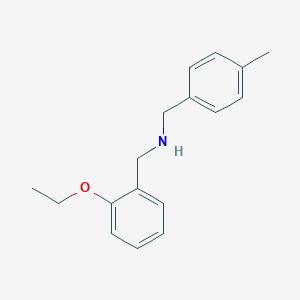![molecular formula C16H11F3N4O2 B504158 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 400078-67-3](/img/structure/B504158.png)
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring, a trifluoromethoxy-substituted phenyl group, and a nicotinamide moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to introduce the trifluoromethoxyphenyl group. Finally, the nicotinamide moiety is introduced through a coupling reaction with nicotinic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties
Wirkmechanismus
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The pyrazole ring and nicotinamide moiety contribute to the compound’s overall activity by facilitating interactions with target proteins and modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A potent activator of nicotinamide phosphoribosyltransferase (NAMPT) with therapeutic potential.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals for their enhanced biological activity and stability.
Uniqueness
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is unique due to its combination of a pyrazole ring, trifluoromethoxyphenyl group, and nicotinamide moiety. This structure provides a balance of stability, biological activity, and versatility, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
6-pyrazol-1-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)25-13-5-3-12(4-6-13)22-15(24)11-2-7-14(20-10-11)23-9-1-8-21-23/h1-10H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCJOXCHHKTQNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[(4-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B504075.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(4-methylbenzyl)amine](/img/structure/B504079.png)
![4-Chloro-3-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B504080.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B504083.png)
![1-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B504084.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine](/img/structure/B504086.png)
![N-(2-methoxyethyl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B504087.png)
![2-(3,4-dimethoxyphenyl)-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B504090.png)
![N,N-diethyl-N'-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethane-1,2-diamine](/img/structure/B504093.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[7-(4-fluorophenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B504094.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B504095.png)
![2-(4-methoxyphenyl)-N-[(5-phenyl-2-furyl)methyl]ethanamine](/img/structure/B504096.png)
